molecular formula C17H14ClN3O3 B2863773 N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-94-2

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2863773
CAS RN: 886896-94-2
M. Wt: 343.77
InChI Key: ZOWRNYNBSWGZMB-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . The introduction of certain groups at specific positions of pyrimidines can contribute to activity enhancement .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .


Chemical Reactions Analysis

The chemical reactions of pyrimidines can vary widely depending on the specific substitutions and derivatizations present on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on the specific substitutions and derivatizations present on the pyrimidine ring .

Scientific Research Applications

Chemical Synthesis and Modification

Chemical modification of the pyridine moiety of pyrido[1,2-a]pyrimidine derivatives has been explored to enhance their biological properties. The synthesis of these compounds often involves reactions with corresponding benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, obtained through condensation processes. Such modifications aim to optimize the molecule for increased biological activity, as demonstrated in studies focused on enhancing analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Properties and Therapeutic Potential

Research on derivatives of N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and related compounds has shown promising analgesic, antitubercular, antifungal, and anti-inflammatory activities. This suggests potential therapeutic applications in pain management, combating tuberculosis, treating fungal infections, and addressing inflammatory conditions. For instance, modifications to the pyrido[1,2-a]pyrimidine nucleus have led to derivatives exceeding the analgesic effects of standard medications like Piroxicam and Nabumetone (Ukrainets et al., 2015). Additionally, certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential role in antitubercular therapy (Srinu et al., 2019).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of these compounds have also been explored, with some showing efficacy against human cytomegalovirus and herpes simplex type 1. This opens avenues for their use in antiviral therapy, especially for infections that currently have limited treatment options (Pudlo et al., 1990).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety and hazards of pyrimidines can vary widely depending on the specific substitutions and derivatizations present on the pyrimidine ring. It’s important to note that any new compounds should be thoroughly tested for safety and toxicity .

Future Directions

There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-2-4-12(18)5-3-11/h2-8,23H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWRNYNBSWGZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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